ITIC-M: A Comprehensive Technical Guide for Researchers
ITIC-M: A Comprehensive Technical Guide for Researchers
ITIC-M, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic electronics community for its role in advancing the efficiency and stability of organic solar cells (OSCs). This technical guide provides an in-depth overview of the chemical structure, properties, and characterization of ITIC-M, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Core Properties
ITIC-M, systematically named 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a small molecule organic semiconductor. Its molecular structure is characterized by a large, fused-ring core, which contributes to its strong and broad absorption in the visible and near-infrared regions of the electromagnetic spectrum. The presence of methyl groups on the terminal indanone units enhances its solubility in common organic solvents and improves its miscibility with donor polymers in bulk heterojunction blends.[1]
Table 1: Core Chemical and Physical Properties of ITIC-M
| Property | Value |
| Chemical Formula | C96H86N4O2S4 |
| Molecular Weight | 1456.00 g/mol |
| CAS Number | 2047352-80-5, 2047352-83-8, 2047352-86-1 (isomers) |
| Appearance | Solid |
| Solubility | Soluble in chloroform (B151607) and dichlorobenzene |
Table 2: Electronic Properties of ITIC-M
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.58 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.98 eV |
| Bandgap (Eg) | 1.6 eV |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and application of ITIC-M. The following sections outline methodologies for key experiments. It is important to note that while ITIC-M is commercially available, detailed public-domain synthesis protocols are not readily found.
Quantitative Solubility Determination
A precise understanding of solubility is critical for solution-based processing of ITIC-M. The following protocol outlines a general method for determining the solubility of organic semiconductor materials, which can be adapted for ITIC-M.
Protocol:
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Preparation of Saturated Solution:
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Add an excess amount of ITIC-M to a known volume of the desired solvent (e.g., chloroform, dichlorobenzene) in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
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Separation of Undissolved Solid:
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Allow the solution to settle.
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Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved solid particles.
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Quantification of Solute:
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Take a precise volume of the filtered, saturated solution and evaporate the solvent completely under a stream of inert gas or in a vacuum oven.
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Weigh the remaining solid ITIC-M.
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Calculate the solubility in mg/mL or mol/L.
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Alternatively, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve of ITIC-M in the chosen solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and purity of ITIC-M.
Protocol:
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Sample Preparation:
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Dissolve 5-10 mg of ITIC-M in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
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Instrument Parameters (General):
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Spectrometer: 400 MHz or higher field strength for better resolution.
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1H NMR:
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Pulse sequence: Standard single-pulse experiment.
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Number of scans: 16-64, depending on concentration.
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Relaxation delay: 1-2 seconds.
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13C NMR:
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Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
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Number of scans: 1024 or more, as 13C has a low natural abundance.
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Relaxation delay: 2-5 seconds.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
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Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
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Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of ITIC-M.
Protocol:
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Sample Preparation:
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Prepare a dilute solution of ITIC-M in a suitable solvent (e.g., chloroform or a mixture of chloroform and acetonitrile).
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Instrumentation and Analysis:
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Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used for large organic molecules.
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.
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Acquire the spectrum in positive or negative ion mode.
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The molecular ion peak [M]+ or [M-H]- should be observed, corresponding to the molecular weight of ITIC-M. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
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Fabrication of ITIC-M Based Organic Solar Cells
The primary application of ITIC-M is as a non-fullerene acceptor in organic solar cells. The following is a general workflow for the fabrication of a conventional architecture device.
Protocol:
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Substrate Preparation:
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Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
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Dry the substrates with a stream of nitrogen.
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Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance the wettability for subsequent layers.
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Hole Transport Layer (HTL) Deposition:
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Spin-coat a thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate.
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Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) to remove residual solvent.
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Active Layer Deposition:
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Prepare a solution of a donor polymer (e.g., PBDB-T) and ITIC-M in a suitable solvent like chloroform or chlorobenzene, often with a solvent additive such as 1,8-diiodooctane (B1585395) (DIO).
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Spin-coat the active layer blend onto the HTL.
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Thermally anneal the active layer to optimize the morphology for efficient charge separation and transport.
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Cathode Deposition:
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Transfer the substrates into a thermal evaporator.
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Deposit a low work function metal cathode, typically a bilayer of Calcium and Aluminum (Ca/Al), through a shadow mask to define the device area.
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Encapsulation:
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Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture degradation.
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Safety and Handling
ITIC-M should be handled in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of ITIC-M and standardized protocols for its characterization and application. Researchers are encouraged to consult the primary literature for more specific details and optimizations related to their particular experimental setups and research goals.
